Tert-butyl-dimethyl-(3-piperidylmethoxy)silane Tert-butyl-dimethyl-(3-piperidylmethoxy)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688184
InChI: InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-7-6-8-13-9-11/h11,13H,6-10H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1CCCNC1
Molecular Formula: C12H27NOSi
Molecular Weight: 229.43 g/mol

Tert-butyl-dimethyl-(3-piperidylmethoxy)silane

CAS No.:

Cat. No.: VC13688184

Molecular Formula: C12H27NOSi

Molecular Weight: 229.43 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl-dimethyl-(3-piperidylmethoxy)silane -

Specification

Molecular Formula C12H27NOSi
Molecular Weight 229.43 g/mol
IUPAC Name tert-butyl-dimethyl-(piperidin-3-ylmethoxy)silane
Standard InChI InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-7-6-8-13-9-11/h11,13H,6-10H2,1-5H3
Standard InChI Key LGRNCIPHZAOULB-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1CCCNC1
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1CCCNC1

Introduction

Synthesis and Applications

The synthesis of Tert-Butyl-Dimethyl-(3-Piperidylmethoxy)Silane likely involves the reaction of a 3-piperidylmethanol with tert-Butyldimethylsilyl chloride in the presence of a base, similar to other silylation reactions . This compound can be used as an intermediate in the synthesis of more complex molecules, particularly those involving piperidine rings.

Synthesis StepDescription
1. Preparation of Reactants3-Piperidylmethanol and tert-Butyldimethylsilyl chloride are prepared.
2. Silylation ReactionThe alcohol reacts with the silyl chloride in the presence of a base (e.g., imidazole) to form the desired product.
3. PurificationThe product is purified using standard organic chemistry techniques (e.g., distillation, chromatography).

Research Findings and Potential Uses

While specific research findings on Tert-Butyl-Dimethyl-(3-Piperidylmethoxy)Silane are scarce, its structure suggests potential applications in pharmaceutical synthesis or as a protecting group in organic chemistry. The piperidine ring is a common motif in many biologically active compounds, making derivatives of this compound potentially interesting for medicinal chemistry applications.

Potential ApplicationDescription
Pharmaceutical SynthesisUsed as an intermediate in synthesizing drugs containing piperidine rings.
Organic SynthesisActs as a protecting group for alcohols during complex reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator